N-(1-(4-bromo-2-fluorophenyl)ethyl)acetamide
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Overview
Description
- N-(1-(4-bromo-2-fluorophenyl)ethyl)acetamide, also known as ®-N-(1-(4-bromo-2-fluorophenyl)ethyl)acetamide, has the chemical formula C10H11BrFNO and a molecular weight of 260.1 g/mol .
- It is an organic compound with interesting properties and potential applications.
Preparation Methods
- The synthetic route for this compound involves the reaction of 4-bromo-2-fluoroacetophenone with ®-1-phenylethylamine, followed by acetylation with acetic anhydride or acetyl chloride.
- Industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
Reactivity: N-(1-(4-bromo-2-fluorophenyl)ethyl)acetamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they may include substituted acetamides or other derivatives.
Scientific Research Applications
Chemistry: N-(1-(4-bromo-2-fluorophenyl)ethyl)acetamide can serve as a building block in organic synthesis.
Biology and Medicine: Its potential biological activities, such as antimicrobial or antiviral properties, warrant further investigation.
Industry: It may find applications in pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
- The exact mechanism of action remains to be fully elucidated. researchers can explore its interactions with specific molecular targets and pathways.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, its unique combination of fluorine, bromine, and the acetamide functional group sets it apart.
Remember that further research and experimentation are essential to fully understand the compound’s potential and applications
Properties
Molecular Formula |
C10H11BrFNO |
---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
N-[1-(4-bromo-2-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H11BrFNO/c1-6(13-7(2)14)9-4-3-8(11)5-10(9)12/h3-6H,1-2H3,(H,13,14) |
InChI Key |
IYBMVIGHDCCDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)NC(=O)C |
Origin of Product |
United States |
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